molecular formula C18H15N5O3 B1624394 GSK-3beta Inhibitor XI CAS No. 626604-39-5

GSK-3beta Inhibitor XI

Cat. No. B1624394
CAS RN: 626604-39-5
M. Wt: 349.3 g/mol
InChI Key: ZDEJZKULWCZIHL-UHFFFAOYSA-N
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Description

GSK-3beta Inhibitor XI (GSK-3β XI) is a novel inhibitor of glycogen synthase kinase-3β (GSK-3β), a serine/threonine kinase that plays a key role in regulating numerous cellular processes, including cell cycle progression, gene expression, and metabolism. GSK-3β XI has been developed as a potential drug target to treat a wide range of diseases, including Alzheimer’s disease, diabetes, and cancer.

Scientific Research Applications

Neurodegenerative Diseases

GSK-3beta Inhibitor XI: has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. By inhibiting GSK-3beta, it may help reduce the hyperphosphorylation of tau proteins, which is a hallmark of Alzheimer’s pathology . Additionally, it could protect dopaminergic neurons from degeneration, offering potential benefits for Parkinson’s disease management .

Mood and Behavioral Disorders

The inhibitor has been studied for its effects on mood and behavioral disorders. It may exert antidepressant and mood-stabilizing effects by modulating neurotransmitter pathways and synaptic plasticity. This could make it a valuable tool for treating conditions like depression and bipolar disorder .

Cancer Therapy

In cancer research, GSK-3beta Inhibitor XI is being explored for its ability to modulate cell signaling pathways that are crucial for tumor growth and survival. It may inhibit the proliferation of cancer cells and induce apoptosis, providing a novel approach to cancer treatment .

Inflammatory Conditions

The anti-inflammatory properties of GSK-3beta Inhibitor XI are of interest for treating various inflammatory conditions. By affecting the NF-kB pathway, the inhibitor could potentially reduce inflammation and ameliorate symptoms of autoimmune diseases .

Metabolic Disorders

GSK-3beta plays a role in regulating glucose metabolism, and its inhibition could be beneficial in treating metabolic disorders like type-II diabetes. GSK-3beta Inhibitor XI might improve insulin sensitivity and glycemic control, offering a new avenue for diabetes management .

Cognitive Function and Memory

Research suggests that GSK-3beta Inhibitor XI could enhance cognitive function and memory. It may influence neuroplasticity and neuronal survival, which are critical for learning and memory processes. This application could lead to new treatments for cognitive impairments associated with aging or brain injury .

Mechanism of Action

Target of Action

The primary target of GSK-3beta Inhibitor XI is the protein kinase, Glycogen Synthase Kinase-3beta (GSK-3β) . GSK-3β is a highly conserved multifunctional serine/threonine protein kinase widely expressed in many tissues . It plays a central role in a wide variety of cellular processes concerned with coordinating catabolic and anabolic pathways .

Mode of Action

GSK-3beta Inhibitor XI interacts with its target, GSK-3β, by competing with ATP . This inhibitor is known to have a Ki value of 25 nM against GSK-3β , indicating a strong binding affinity. The inhibition of GSK-3β typically leads to the attenuation of the signaling pathway .

Biochemical Pathways

GSK-3β is involved in multiple key cell-signaling pathways and has various phosphorylation targets . It plays important roles in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins . Inhibition of GSK-3β by GSK-3beta Inhibitor XI can affect these pathways, leading to changes in downstream effects .

Pharmacokinetics

It’s known that the compound competes with atp, suggesting it may interact with the atp-binding pocket of gsk-3β . This could potentially influence its bioavailability and distribution within the body.

Result of Action

The inhibition of GSK-3β by GSK-3beta Inhibitor XI can stimulate biological responses . For example, it has been shown that inhibiting GSK-3β can improve memory deficits and cognitive function of the aging mice model . Moreover, inhibition of GSK-3β is thought to reduce acute myocardial infarction, suppress inflammation, protect the lung from acute injury, delay pulmonary fibrosis, and improve severe cardiac dysfunction .

properties

IUPAC Name

3-[1-(3-hydroxypropyl)pyrrolo[2,3-b]pyridin-3-yl]-4-pyrazin-2-ylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c24-8-2-7-23-10-12(11-3-1-4-21-16(11)23)14-15(18(26)22-17(14)25)13-9-19-5-6-20-13/h1,3-6,9-10,24H,2,7-8H2,(H,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEJZKULWCZIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2C3=C(C(=O)NC3=O)C4=NC=CN=C4)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434343
Record name GSK-3beta Inhibitor XI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GSK-3beta Inhibitor XI

CAS RN

626604-39-5
Record name GSK-3beta Inhibitor XI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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